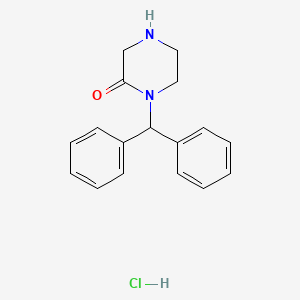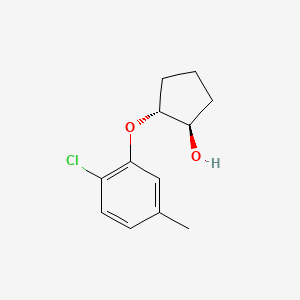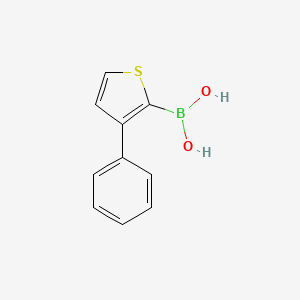
Trans-tetrahydrofuran-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-tetrahydrofuran-2,5-dicarboxylic acid is an organic compound with significant potential in various industrial and scientific applications. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains two carboxylic acid groups at the 2 and 5 positions of the tetrahydrofuran ring. This compound is particularly notable for its role as a renewable feedstock in the production of adipic acid, a key monomer in the manufacture of nylon and other polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trans-tetrahydrofuran-2,5-dicarboxylic acid can be synthesized through the catalytic hydrogenation of 2,5-furandicarboxylic acid, which is derived from biomass. The hydrogenation process typically involves the use of palladium or platinum catalysts under high pressure of hydrogen gas . Another method involves the oxidation of tetrahydrofuran-2,5-dimethanol using hydrotalcite-supported gold catalysts under aerobic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of recyclable catalysts to enhance sustainability and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-tetrahydrofuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce adipic acid, a valuable industrial chemical.
Reduction: The compound can be reduced to form tetrahydrofuran-2,5-dimethanol.
Substitution: It can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen or hydrogen peroxide in the presence of gold or platinum catalysts.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed
Adipic Acid: Formed through oxidation reactions.
Tetrahydrofuran-2,5-dimethanol: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Trans-tetrahydrofuran-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is a key intermediate in the production of biodegradable plastics and other sustainable materials.
Wirkmechanismus
The mechanism by which trans-tetrahydrofuran-2,5-dicarboxylic acid exerts its effects involves the activation of its carboxylic acid groups. These groups can undergo protonation or deprotonation, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic Acid: A precursor to trans-tetrahydrofuran-2,5-dicarboxylic acid, used in similar applications.
Tetrahydrofuran-2-carboxylic Acid: Another derivative of tetrahydrofuran with one carboxylic acid group.
Adipic Acid: A major product formed from this compound, widely used in the polymer industry.
Uniqueness
This compound is unique due to its dual carboxylic acid groups, which provide versatility in chemical reactions and applications. Its renewable nature and potential for sustainable production also set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H8O5 |
|---|---|
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
(2S,5S)-oxolane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |
InChI-Schlüssel |
CWZQRDJXBMLSTF-IMJSIDKUSA-N |
Isomerische SMILES |
C1C[C@H](O[C@@H]1C(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(OC1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



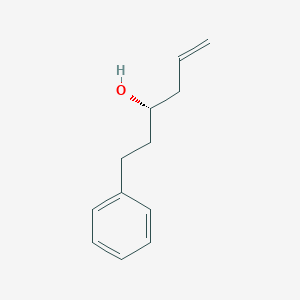
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
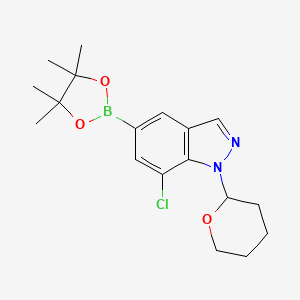
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
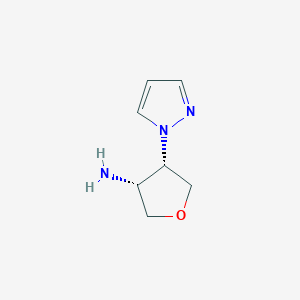
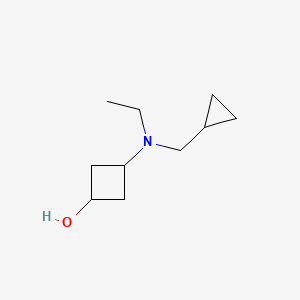
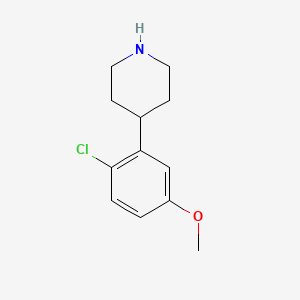
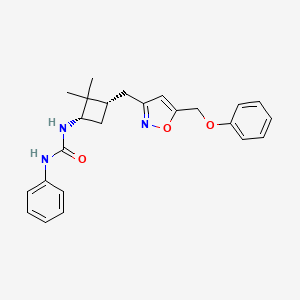
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
![2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate](/img/structure/B15280466.png)
